molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

カタログ番号: B109922
分子量: 804.0 g/mol
InChIキー: FIBMQAYBIOYAKI-HLYNNXGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic heptapeptide analog of Neurokinin A (NKA), engineered to enhance selectivity and stability. It acts as a highly potent and selective agonist of the neurokinin-2 (NK2) receptor, with an IC50 of 6.1 nM for NK2 binding and EC50 values of 10 nM (bladder) and 117 nM (fundus) in rat tissues . Structural modifications include:

  • Lys5: Enhances receptor interaction.
  • MeLeu9 and Nle10: Improve metabolic stability and resistance to enzymatic degradation compared to native NKA .

準備方法

合成経路と反応条件

[Lys5,MeLeu9,Nle10]-NKA(4-10) の合成は、通常、固相ペプチド合成 (SPPS) を含みます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。プロセスには以下が含まれます。

工業生産方法

[Lys5,MeLeu9,Nle10]-NKA(4-10) の特定の工業生産方法は広く文書化されていませんが、大規模なペプチド合成は、通常、自動ペプチド合成装置と高性能液体クロマトグラフィー (HPLC) を精製に使用します。 これらの方法は、最終製品の高い純度と収率を保証します .

化学反応の分析

反応の種類

[Lys5,MeLeu9,Nle10]-NKA(4-10) は、以下を含むさまざまな化学反応を受けることができます。

一般的な試薬と条件

    酸化: 過酸化水素またはペルオキソギ酸。

    還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。

    置換: DIC や HOBt などの標準的な SPPS 試薬.

形成される主要な生成物

科学研究への応用

[Lys5,MeLeu9,Nle10]-NKA(4-10) には、いくつかの科学研究への応用があります。

    化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

    生物学: 神経伝達と平滑筋収縮における役割について調査されています。

    医学: 神経キニン2受容体の調節不全に関連する状態における潜在的な治療的応用に注目されています。

    産業: ペプチドベースの医薬品や診断ツールの開発に使用されます

科学的研究の応用

Structural Characteristics

The modifications in LMN-NKA include:

  • Lysine at position 5
  • Methyl-leucine at position 9
  • Norleucine at position 10

These changes contribute to its high selectivity and potency, with an IC50 value of 6.1 nM for NK2 receptors, making it a valuable tool for studying neurokinin receptor functions and therapeutic applications .

Pharmacological Applications

LMN-NKA has diverse applications in pharmacology, particularly in the following areas:

1. Pain Management

  • LMN-NKA modulates pain pathways by influencing neurogenic inflammation and nociceptive responses. It has been studied for its potential role in chronic pain syndromes and conditions like asthma, where it may enhance nociceptive signaling .

2. Bladder and Bowel Dysfunction

  • Research indicates that LMN-NKA induces urination and defecation through NK2 receptor activation. In animal studies, administration of LMN-NKA resulted in significant increases in bladder pressure and voiding efficiency. For instance, doses ranging from 30 to 100 μg/kg led to rapid-onset urination within minutes .
Study Animal Model Dosage (μg/kg) Effect
Study ARats30-100Increased urination and defecation
Study BDogs10-300Induced bladder contractions
Study CMinipigs100Enhanced colorectal pressure

3. Respiratory Disorders

  • LMN-NKA's role in bronchial reactivity is under investigation, particularly for its potential effects on conditions such as asthma. Its ability to induce vasodilation and bronchoconstriction may offer therapeutic avenues for managing respiratory disorders .

Mechanistic Insights

The mechanism of action of LMN-NKA involves:

  • NK2 Receptor Activation : Primarily mediates urination and defecation.
  • NK1 Receptor Interaction : At higher doses, it can activate NK1 receptors, leading to side effects such as flushing and hypotension . This dual receptor interaction necessitates careful dosage management to optimize therapeutic benefits while minimizing adverse effects.

Case Studies

Several case studies have highlighted the pharmacodynamics of LMN-NKA:

Case Study 1: Urinary Function in Spinal Cord Injury

  • In chronic spinal cord injury models, LMN-NKA was administered subcutaneously over a period of 30 days. The results demonstrated consistent voiding responses and increased bladder pressure, indicating its potential as a treatment for bladder dysfunction in spinal cord injury patients .

Case Study 2: Comparative Efficacy in Animal Models

  • A comparative study across different animal models (dogs, rats, minipigs) showed that LMN-NKA effectively induced micturition and defecation with varying efficacy based on species and dosage routes (IV vs SC vs IN) .

作用機序

[Lys5,MeLeu9,Nle10]-NKA(4-10) は、神経キニン2受容体に結合して活性化することによって作用を発揮します。この活性化は、細胞内シグナル伝達経路のカスケードをトリガーし、平滑筋収縮や神経伝達物質の放出などの生理学的反応につながります。 主な分子標的は、Gタンパク質共役受容体と、ホスホリパーゼCやプロテインキナーゼCなどの下流エフェクターです .

類似化合物との比較

Binding Affinity and Selectivity

Key data from radioligand binding assays (Ki ratios) and calcium response assays (EC50 ratios) highlight its superior NK2 selectivity:

Table 1: Receptor Selectivity Profiles

Compound NK2 vs. NK1 Ki Ratio NK2 vs. NK1 EC50 Ratio (Calcium) NK2 Selectivity in cAMP Assay
[Lys5,MeLeu9,Nle10]-NKA(4-10) 674-fold 105-fold Moderate (2nd highest)
[Arg5,MeLeu9,Nle10]-NKA(4-10) 28-fold 70-fold Not reported
[β-Ala8]-NKA(4–10) Reduced 54-fold 244-fold
Native NKA 20-fold <1-fold Low
  • Superiority : [Lys5,MeLeu9,Nle10]-NKA(4-10) exhibits the highest NK2/NK1 selectivity in calcium assays, outperforming even [Arg5,MeLeu9,Nle10]-NKA(4-10) .
  • Functional Divergence : While [β-Ala8]-NKA(4–10) shows higher selectivity in cAMP pathways (244-fold), [Lys5,MeLeu9,Nle10]-NKA(4-10) remains superior in calcium signaling, suggesting biased agonism depending on downstream pathways .

Functional Efficacy and Potency

Table 2: Functional Activity in Recombinant Systems

Compound pEC50 (NK2 Calcium) pEC50 (NK1 Calcium) Full Agonist Behavior
[Lys5,MeLeu9,Nle10]-NKA(4-10) 9.90 7.11 Yes
[Arg5,MeLeu9,Nle10]-NKA(4-10) 10.08 7.15 Yes
[β-Ala8]-NKA(4–10) 8.50 7.79 Yes
Substance P 7.15 10.48 Yes
  • Potency : [Arg5,MeLeu9,Nle10]-NKA(4-10) is the most potent NK2 agonist (pEC50 = 10.08), but its lower selectivity limits utility compared to [Lys5,MeLeu9,Nle10]-NKA(4-10) .

Structural Modifications and Stability

  • MeLeu9 and Nle10 : These substitutions reduce enzymatic degradation, enhancing in vivo stability. Native NKA and [Arg5]-NKA(4–10) are less stable .
  • Lys5 vs. Arg5 : Lys5 provides better selectivity than Arg5, which marginally improves potency but reduces specificity .
  • β-Ala8 : While improving metabolic stability, β-Ala8 incorporation reduces NK2 selectivity in calcium assays .

In Vivo Efficacy

Table 3: In Vivo Effects in Animal Models

Compound Model (Dose) Effect
[Lys5,MeLeu9,Nle10]-NKA(4-10) Minipigs (30–100 μg/kg SC) Dose-dependent bladder/colorectal pressure increase; blocked by GR 159897 (NK2 antagonist)
Dogs (10–100 μg/kg IV) NK2-mediated micturition/defecation; NK1-mediated emesis
[β-Ala8]-NKA(4–10) Rat vas deferens Thiorphan-resistant activity
  • Therapeutic Potential: [Lys5,MeLeu9,Nle10]-NKA(4-10) is formulated in oral disintegrating tablets (ODTs) for neurogenic bladder treatment, showing 97% peptide release within 15 minutes and stability under varied conditions .

生物活性

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic analog of neurokinin A (NKA), a member of the tachykinin family of neuropeptides. This compound is primarily recognized for its high selectivity and potency as an NK2 receptor agonist, with an IC50 value of 6.1 nM, making it a significant subject of pharmacological research. The modifications in its amino acid sequence enhance its biological activity while potentially minimizing side effects associated with natural peptides.

Chemical Structure and Synthesis

The structural modifications of LMN-NKA include:

  • Lysine at position 5
  • Methyl-leucine at position 9
  • Norleucine at position 10

These alterations are designed to improve receptor binding affinity and metabolic stability compared to the natural neurokinin A. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing precise control over the peptide sequence and modifications.

LMN-NKA primarily acts on neurokinin receptors, specifically NK2 receptors, influencing various physiological processes such as:

  • Vasodilation
  • Bronchoconstriction
  • Smooth muscle contraction in the bladder and gastrointestinal tract

Pharmacological Effects

Research indicates that LMN-NKA induces significant biological effects, particularly in modulating bladder and colorectal functions:

  • Bladder Function : In studies involving anesthetized animals, LMN-NKA produced rapid increases in bladder pressure and facilitated urination. In conscious dogs and minipigs, it consistently induced urination and defecation within minutes post-administration .
  • Colorectal Activity : The compound also enhances colorectal pressure and activity, indicating its potential therapeutic applications for bowel dysfunction .

Dose-Response Studies

A dose-response study demonstrated that administration of LMN-NKA (10–100 μg/kg) resulted in:

  • Increased urine volume : Significant increases were observed at doses of 30 μg/kg and above.
  • Decreased latency to urinate : The time taken to initiate urination decreased with higher doses.
  • Rapid defecation : Similar patterns were observed for defecation, with latency significantly reduced at higher doses .

Side Effects

While LMN-NKA shows promise for therapeutic applications, higher doses can activate NK1 receptors, leading to side effects such as flushing and emesis. This non-selective activation may limit its clinical utility .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and modifications of LMN-NKA compared to other related tachykinins:

Compound NameKey ModificationsBiological Activity
Neurokinin ANoneNatural ligand for NK receptors
[Lys5,Nle10]-Neurokinin ANorleucine instead of MeLeuSimilar receptor activity
[Arg6,Leu8]-Neurokinin AArginine at position 6Enhanced agonistic activity
[Lys5,MeLeu9,NorLeu10]-NKA(4-10)Norleucine instead of LeuIncreased stability
[Lys5,MeLeu9,Nle10]-NKA(4-10) Methyl-Leucine at position 9High selectivity for NK2 receptors; significant bladder and colorectal activity

Unique Properties

The unique combination of modifications in LMN-NKA enhances its receptor affinity and selectivity compared to other tachykinins. The presence of methyl-leucine contributes to improved metabolic stability and altered pharmacokinetics, making it a valuable candidate in drug design .

Animal Studies

  • Minipig Studies : In minipig models, LMN-NKA administration resulted in increased peak bladder pressures and enhanced colorectal activity. The findings suggest a potential role in treating bladder dysfunctions .
  • Chronic Spinal Cord Injury Rats : In chronic spinal cord injury models, LMN-NKA demonstrated reproducible effects on urination and defecation, indicating its potential application in managing neurogenic bladder conditions .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the receptor selectivity of [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) for NK2 versus NK1 receptors?

  • Methodological Answer : Receptor selectivity is assessed using radioligand binding assays to measure IC₅₀ values. For example, [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) exhibits an IC₅₀ of 6.1 nM at human NK2 receptors, with minimal affinity for NK1 receptors . Functional assays, such as measuring smooth muscle contraction in isolated tissues (e.g., rat bladder or guinea pig colon), confirm NK2-specific activity. Antagonists like SR 48968 (NK2-selective) are used to validate receptor involvement .

Q. How is the in vivo efficacy of [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) assessed in preclinical models?

  • Methodological Answer : Efficacy is evaluated in anesthetized mini-pigs and conscious dogs via subcutaneous or intravenous administration. Key endpoints include increases in bladder pressure (EC₅₀ = 10 nM in rat bladder) and colorectal contractions, alongside monitoring of secondary effects like hypotension and emesis . Dose-response curves and receptor antagonist co-administration (e.g., SR 48968) are critical for mechanistic validation.

Q. What structural modifications enhance the enzymatic stability of [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) compared to native NKA(4-10)?

  • Methodological Answer : The substitutions MeLeu⁹ (N-methyl leucine) and Nle¹⁰ (norleucine) reduce susceptibility to proteolytic degradation. These modifications improve stability in biological matrices, as confirmed by mass spectrometry and HPLC retention time analysis in stability assays .

Advanced Research Questions

Q. What methodological challenges arise when formulating [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) for oral administration, and how are they addressed?

  • Methodological Answer : The peptide’s poor oral bioavailability (due to mucosal keratinization in rodents) is mitigated using lyophilized oral disintegrating tablets (ODTs) . Excipient optimization (e.g., 3% gelatin, 2% glycine) ensures rapid disintegration (<30 seconds) and peptide release (>97% in 15 minutes). Sublingual administration in spinal cord-injured rats demonstrates dose-dependent bladder pressure increases, though potency remains lower than intravenous routes .

Q. How do species-specific differences in NK2 receptor responses impact pharmacological data interpretation?

  • Methodological Answer : Guinea pigs show no behavioral responses to central NK2 agonist administration (e.g., no wet-dog shakes), unlike rodents. This contrasts with functional NK2-mediated smooth muscle contraction in human and guinea pig tissues. Researchers must validate receptor subtypes (e.g., human vs. rodent NK2) using Schild analysis (pKB = 9.85 for SR 48968 in human colon) and select species-aligned models for translational relevance .

Q. What strategies validate NK2 receptor-mediated effects in ex vivo tissue preparations?

  • Methodological Answer : Antagonist co-incubation (e.g., SR 48968) and neuronal transmission blockade (e.g., atropine for muscarinic receptors) are used. For example, SR 48968 reduces [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)-induced human colonic contractions by >90%, confirming NK2 specificity. Tissue viability is confirmed via repeated agonist challenges without response attenuation .

Q. Key Considerations for Experimental Design

  • Storage : Store lyophilized peptide at -20°C (stable for 3 years); reconstitute in DMSO or saline for in vivo use .
  • Dose Calibration : Use molarity-based calculations for in vivo studies (e.g., 1.5–5 mg/kg in rats) .
  • Control Experiments : Include NK1 antagonists (e.g., CP99994) to rule off-target effects in NK2 studies .

特性

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
[Lys5,MeLeu9,Nle10]-NKA(4-10)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。